molecular formula C13H9NOS B15054473 2-Phenylbenzo[d]thiazol-6-ol

2-Phenylbenzo[d]thiazol-6-ol

Cat. No.: B15054473
M. Wt: 227.28 g/mol
InChI Key: QCYZKBYUZYTYEC-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]thiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazole ring, with a phenyl group attached at the 2nd position and a hydroxyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with an aromatic aldehyde. One common method is the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of a catalyst such as sodium metabisulfite (Na2S2O5) in ethanol at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-phenylbenzo[d]thiazol-6-one.

    Reduction: Formation of 2-phenylbenzo[d]thiazol-6-amine.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-Phenylbenzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylbenzo[d]thiazol-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets and enhancing its solubility in aqueous environments .

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

2-phenyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H9NOS/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H

InChI Key

QCYZKBYUZYTYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

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